molecular formula C8H6ClN3S B3228504 4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine CAS No. 1263363-54-7

4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine

Cat. No. B3228504
CAS RN: 1263363-54-7
M. Wt: 211.67 g/mol
InChI Key: WBWKJHLDHMYKBE-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have shown a therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidines involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . This strategy has several advantages over current methods, including using readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactivity of this compound is demonstrated through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines involves the inhibition of various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine is not available, similar compounds are known to cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions for the research and development of pyrido[2,3-d]pyrimidines include the design of new selective, effective, and safe anticancer agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-6-methylsulfanylpyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWKJHLDHMYKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855949
Record name 4-Chloro-6-(methylsulfanyl)pyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263363-54-7
Record name 4-Chloro-6-(methylsulfanyl)pyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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